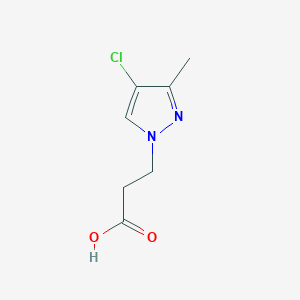
3-(4-Chlor-3-methyl-1H-pyrazol-1-yl)propansäure
Übersicht
Beschreibung
“3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid” is an organic compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The molecular formula of this compound is C7H9ClN2O2 .
Molecular Structure Analysis
The molecular structure of “3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains a chlorine atom and a methyl group at the 4th and 3rd positions, respectively . The InChI key for this compound is NJCZETDQHHEDMD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomforschung eingesetzt, einem Bereich, der sich mit der umfassenden Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, befasst. Sie dient als biochemisches Werkzeug zur Untersuchung des Proteoms eines Organismus zu einem bestimmten Zeitpunkt. Das Molekulargewicht und die Formel dieser Verbindung machen sie für Anwendungen in der Proteomforschung geeignet .
Synthese von antimikrobiellen Wirkstoffen
Der in dieser Verbindung vorhandene Pyrazolring ist ein häufiges Merkmal vieler antimikrobieller Wirkstoffe. Er kann zur Synthese von Verbindungen mit potenziellen antibakteriellen und antifungalen Eigenschaften verwendet werden, was zur Entwicklung neuer Medikamente zur Bekämpfung von Infektionskrankheiten beiträgt .
Antituberkulose-Aktivität
Derivate dieser Verbindung wurden auf ihre antituberkulose-Aktivität gegen Stämme wie Mycobacterium tuberculosis untersucht. Die Struktur der Verbindung ermöglicht die Synthese verschiedener Derivate, die wirksam gegen Tuberkulose sein können .
Antifungal- und Antiparasiten-Anwendungen
Die Verbindung hat ein potenzielles Einsatzgebiet in der Synthese von Wirkstoffen mit antifungalen und antiparasitären Aktivitäten. Dies ist insbesondere in landwirtschaftlichen Umgebungen relevant, wo solche Verbindungen Feldfrüchte vor Pilzkrankheiten und Parasiten schützen können .
Neurotoxizitätsstudien
In der Umweltwissenschaft kann diese Verbindung zur Untersuchung neurotoxischer Wirkungen auf Wasserlebewesen eingesetzt werden. So wurden beispielsweise ihre Derivate verwendet, um die Auswirkungen auf die Acetylcholinesterase-Aktivität zu beurteilen, die für die Nervenimpulsübertragung bei Wirbeltieren und Wirbellosen von entscheidender Bedeutung ist .
Pharmakologische Forschung
In der Pharmakologie werden die Derivate der Verbindung auf ihr therapeutisches Potenzial untersucht. Sie werden in molekularen Docking-Studien verwendet, um die Bindungseffizienz an biologische Zielstrukturen zu verstehen, was für die Wirkstoffentwicklung und -entdeckung unerlässlich ist .
Zukünftige Richtungen
Pyrazole derivatives, including “3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for this compound.
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
It’s known that the compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . This could potentially impact its bioavailability.
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid. For instance, the compound is stable under normal temperature and pressure . It should be stored under inert gas (nitrogen or argon) at 2-8°c .
Eigenschaften
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCZETDQHHEDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249089 | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180741-32-6 | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)













